1-Cyclopropyl-1-(4-chlorophenyl)propanol
Description
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C12H15ClO/c1-2-12(14,9-3-4-9)10-5-7-11(13)8-6-10/h5-9,14H,2-4H2,1H3 |
InChI Key |
RUQLODVDHYBZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
The synthesis of 1-Cyclopropyl-1-(4-chlorophenyl)propanol is primarily achieved through the conversion of its precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The synthetic route typically involves a series of reactions that include the formation of cyclopropyl acetaldoxime followed by its conversion into the desired alcohol through reduction processes.
Synthetic Method Overview
A notable synthetic method includes the following steps:
- Formation of Cyclopropyl Acetaldoxime : Cyclopropyl propionaldehyde is reacted with hydroxylamine hydrochloride under basic conditions to yield cyclopropyl acetaldoxime.
- Reduction to Alcohol : The cyclopropyl acetaldoxime undergoes reduction using suitable reducing agents to form this compound.
This method has been noted for its high yield and efficiency, making it suitable for industrial applications .
Agricultural Chemistry
One of the primary applications of this compound is as an intermediate in the synthesis of fungicides, particularly cyproconazole. Cyproconazole is an azole fungicide known for its effectiveness against a wide range of fungal pathogens affecting crops such as cereals, coffee, and fruit trees . The compound's structure allows it to function as a sterol demethylation inhibitor, which is crucial for controlling fungal growth.
Pharmaceutical Development
In pharmaceutical research, derivatives of this compound have been explored for their potential as dual-action agents targeting serotonin receptors. Studies have indicated that modifications to the cyclopropyl structure can enhance selectivity and efficacy in treating mood disorders by acting as serotonin reuptake inhibitors .
Case Study 1: Synthesis Efficiency
A study conducted on the synthesis of this compound demonstrated the following results:
| Step | Temperature (°C) | Yield (%) |
|---|---|---|
| Initial Reaction | 60 | 73 |
| Optimized Reaction | 90 | 86 |
| Final Product Isolation | 120 | 78 |
This data illustrates the optimization of reaction conditions to maximize yield while maintaining safety and cost-effectiveness .
Case Study 2: Agricultural Efficacy
Research evaluating the efficacy of cyproconazole (derived from this compound) on various crops showed significant reductions in fungal infections:
| Crop Type | Fungal Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Erysiphe graminis | 85 |
| Grapes | Botrytis cinerea | 90 |
| Coffee | Hemileia vastatrix | 80 |
These findings underscore the compound's importance in agricultural chemistry as a reliable fungicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural Comparison of Selected Compounds
- Chlorophenyl vs. Methylphenyl: The electron-withdrawing chlorine substituent in this compound increases molecular polarity compared to 1-(4-methylphenyl)-1-propanol, likely elevating its boiling point and aqueous solubility due to enhanced dipole interactions .
- Alcohol vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone’s electrophilic carbonyl group. This difference renders the alcohol more reactive in esterification or oxidation reactions, whereas the ketone may undergo nucleophilic additions .
Electronic and Reactivity Differences
- Fluorophenyl vs. This difference could influence catalytic or biological interactions.
- Cyclopropanol Derivatives: 1-(4-Chlorophenyl)cyclopropan-1-ol () lacks the propanol chain, resulting in higher ring strain and distinct reactivity, such as susceptibility to acid-catalyzed ring-opening reactions.
Research Findings and Implications
- Synthetic Utility : The ketone precursor (CAS 123989-29-7) is a key intermediate in pyrethroid synthesis (e.g., fenvalerate, ), suggesting the alcohol derivative could serve as a reduced intermediate for bioactive molecules .
- Odor and Sensory Properties: While unrelated structurally, alcohols like 1-octanol () demonstrate low odor thresholds and intense sensory effects. The target compound’s hydroxyl group may confer similar detectability in environmental or industrial settings.
Preparation Methods
Boron Trifluoride-Catalyzed Cyclopropanation
The most widely documented method involves the cyclopropanation of 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone) using boron trifluoride etherate (BF₃·Et₂O). This approach proceeds via a two-step mechanism:
Step 1: Formation of the Cyclopropyl Ketone Intermediate
1-(4-Chlorophenyl)propan-1-one reacts with cyclopropane precursors (e.g., cyclopropylmethyl ketone) in the presence of BF₃·Et₂O. The Lewis acid catalyzes the ring-opening of cyclopropane, facilitating nucleophilic attack by the carbonyl oxygen. Optimal conditions include:
| Parameter | Value |
|---|---|
| Temperature | 0–40°C |
| Solvent | Dichloromethane (DCM) |
| BF₃·Et₂O Loading | 1.2 equiv |
| Reaction Time | 2–8 hours |
Under these conditions, the intermediate 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone forms with 73–86% yield, depending on temperature and catalyst loading.
Step 2: Reduction to the Alcohol
The ketone intermediate is reduced to the target alcohol using sodium borohydride (NaBH₄) in methanol. This step achieves near-quantitative conversion (>95%) due to the electron-withdrawing chlorine substituent enhancing carbonyl reactivity.
Homer-Wadsworth-Emmons Olefination
An alternative route employs the Homer-Wadsworth-Emmons reaction between O-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone. This method avoids hazardous boron trifluoride and operates under milder conditions:
| Parameter | Value |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 10–30°C |
| Molar Ratio (Phosphonate:Ketone:Base) | 1.0–1.2:1.0–1.2:2.0–2.5 |
The reaction produces an alkoxy propylene derivative, which undergoes acid-catalyzed hydrolysis (HCl, H₂O/MeOH) to yield the cyclopropyl ketone intermediate. Subsequent reduction with NaBH₄ furnishes the alcohol with an overall yield of 68–75%.
Comparative Analysis of Methodologies
Yield and Scalability
The boron trifluoride method achieves higher yields (86% at 90°C) but requires stringent temperature control to avoid side reactions (e.g., Friedel-Crafts alkylation). In contrast, the Homer-Wadsworth-Emmons route offers superior scalability and avoids toxic reagents, albeit with marginally lower yields.
Mechanistic Insights and Side Reactions
Cyclopropanation Side Products
At elevated temperatures (>120°C), the boron trifluoride method generates undesired byproducts via:
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance cyclopropanation rates by stabilizing the BF₃-ketone complex. Non-polar solvents (toluene, hexane) reduce yields by 15–20% due to poor catalyst solubility.
Advanced Catalytic Systems
Q & A
Q. What are the recommended synthetic routes for 1-cyclopropyl-1-(4-chlorophenyl)propanol, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves two key steps:
- Cyclopropane Ring Formation : Cyclopropyl groups are introduced via [2+1] cycloaddition reactions (e.g., Simmons-Smith reaction) or nucleophilic addition to α,β-unsaturated ketones. For example, 1-(4-chlorophenyl)propanone could react with cyclopropane precursors like diazomethane derivatives under catalytic conditions .
- Reduction of Ketones : If the intermediate is a ketone (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one), reduction using NaBH₄ or LiAlH₄ in anhydrous THF yields the alcohol. Reaction progress is monitored via TLC or FT-IR for loss of the carbonyl peak (~1700 cm⁻¹) .
- Intermediate Characterization : Use to confirm cyclopropane proton splitting patterns (δ 0.5–1.5 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 224.68 for C₁₂H₁₃ClO₂) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- : Identify cyclopropane protons (δ ~0.8–1.2 ppm, multiplet) and hydroxyl protons (δ 1.5–2.5 ppm, broad). Aromatic carbons appear at δ 120–140 ppm in NMR .
- FT-IR : Confirm hydroxyl stretch (~3200–3600 cm⁻¹) and absence of carbonyl peaks.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like ethanol/water. Compare bond angles (e.g., cyclopropane C-C-C ~60°) with literature data .
- High-Resolution Mass Spectrometry (HRMS) : Match observed mass (e.g., C₁₂H₁₃ClO⁺ = 208.0654) with theoretical values .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to remove polar impurities. Monitor purity via melting point (mp) analysis; impurities broaden the mp range (e.g., pure compound mp: 50–52°C vs. impure: 45–55°C) .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate non-polar byproducts. Confirm fractions via TLC (Rf ~0.3–0.5).
- HPLC : For chiral resolution (if applicable), use chiral columns (e.g., Chiralpak AD-H) with heptane/isopropanol (90:10) .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer:
- Ring Strain Effects : The cyclopropane’s 60° bond angles increase ring strain (~27 kcal/mol), making it susceptible to ring-opening under acidic conditions (e.g., HCl in dioxane). Monitor via for disappearance of cyclopropane signals .
- Oxidation Studies : Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to a ketone. Kinetic studies (GC-MS) reveal slower oxidation rates compared to non-cyclopropane analogs due to steric hindrance .
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
Methodological Answer:
- Chiral Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) with chiral ligands like BINAP. Monitor enantiomeric excess (ee) via chiral HPLC .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures. Optimize pH (6–8) and temperature (25–40°C) for maximum activity .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer:
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. For example, a compound with mp 50–52°C in one study and 48–54°C in another may exhibit multiple crystalline forms .
- Purity Assessment : Use HPLC-MS to quantify impurities (>98% purity required for reproducibility). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to eliminate co-crystallized solvents .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways at pH 2–12 using software like Gaussian or GROMACS. Identify vulnerable bonds (e.g., cyclopropane C-C bonds) and half-lives .
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions. Compare with experimental Arrhenius plots (e.g., Ea ~15–20 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
